4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule characterized by its bromo-substituted aromatic structure and its fusion of a pyrazolo[3,4-d]pyrimidinyl core with a benzamide group
Preparation Methods
Synthetic Routes
The synthesis of 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinyl core by cyclization reactions.
Introduction of the p-tolyl group through electrophilic substitution.
Bromination at the para position of the benzamide ring.
Amide bond formation between the pyrazolo[3,4-d]pyrimidinyl core and the benzamide ring.
Reaction Conditions
These reactions are usually carried out under controlled conditions, including specific temperature, solvent choice, and pH, to maximize yield and purity. Common solvents include dichloromethane and dimethyl sulfoxide, while catalysts such as palladium can be used to facilitate certain steps.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimization of the aforementioned reactions for cost-effectiveness and efficiency. This could include using continuous flow reactors and automated synthesis techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized, particularly at the aromatic rings or at the tolyl group, to introduce new functional groups.
Reduction: : Reduction reactions can target the oxo group or the bromine atom, potentially transforming the compound into derivatives with different biological activities.
Substitution: : The bromine atom makes this compound amenable to nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like lithium aluminum hydride can be employed for reduction reactions. Nucleophilic substitution reactions often require nucleophiles like amines or thiols.
Major Products
The products of these reactions can vary widely, but common derivatives include:
Hydroxylated products from oxidation.
Debrominated products from reduction.
Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide serves as a building block for synthesizing more complex molecules. It is used in research focused on developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids. Its structure allows it to be a candidate in drug design and discovery processes.
Medicine
In medicinal research, this compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. It is screened against various biological targets to evaluate its efficacy and safety.
Industry
From an industrial perspective, this compound can be utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound's observed effects.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate enzymes involved in crucial biological processes, potentially altering metabolic pathways.
Receptors: : By binding to receptors, the compound can modulate signal transduction pathways, impacting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide include:
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Similar core structure but without the bromine substitution.
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and biological properties, making it a distinct compound in its class. The bromine atom's size and electronegativity can influence the compound's overall behavior in chemical reactions and its interaction with biological targets.
Properties
IUPAC Name |
4-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJINZYVAUAFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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